molecular formula C26H19F3N4O3 B11437331 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11437331
M. Wt: 492.4 g/mol
InChI Key: QSNJFDPHEGMDNM-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other reagents that undergo condensation, cyclization, and functional group transformations.

    Condensation Reaction: The initial step may involve the condensation of 3,4-dimethylphenylamine with an appropriate aldehyde to form an imine intermediate.

    Cyclization: The imine intermediate can then undergo cyclization with a suitable reagent to form the quinazoline core.

    Functionalization: The quinazoline core is further functionalized by introducing the oxadiazole and trifluoromethylphenyl groups through various organic reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, quinazoline derivatives are often studied for their potential therapeutic properties. This compound may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects. Researchers investigate its interactions with biological targets to develop new drugs.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors, modulating signal transduction pathways.

    Proteins: Interaction with proteins can lead to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.

    Oxadiazole Compounds: Compounds containing the oxadiazole ring, known for their diverse chemical properties.

    Trifluoromethylphenyl Derivatives: Compounds with trifluoromethylphenyl groups, often studied for their pharmacological effects.

Uniqueness

3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H19F3N4O3

Molecular Weight

492.4 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H19F3N4O3/c1-15-7-12-19(13-16(15)2)33-24(34)20-5-3-4-6-21(20)32(25(33)35)14-22-30-23(31-36-22)17-8-10-18(11-9-17)26(27,28)29/h3-13H,14H2,1-2H3

InChI Key

QSNJFDPHEGMDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C

Origin of Product

United States

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